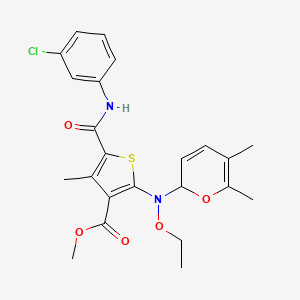

Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methylthiophene-3-carboxylate

Description

The compound Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methylthiophene-3-carboxylate is a structurally complex molecule featuring a thiophene core substituted with a 3-chlorophenyl carbamoyl group, a 5,6-dimethyl-2H-pyran-2-yl ethoxyamino moiety, and a methyl ester at the 3-position.

This compound’s structural uniqueness lies in its combination of heterocyclic systems (thiophene and pyran) and polar substituents (carbamoyl and ester), which may influence solubility, target binding, and metabolic stability. Below, we compare its structural and functional attributes with analogous compounds to highlight key distinctions.

Properties

Molecular Formula |

C23H25ClN2O5S |

|---|---|

Molecular Weight |

477.0 g/mol |

IUPAC Name |

methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(5,6-dimethyl-2H-pyran-2-yl)-ethoxyamino]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C23H25ClN2O5S/c1-6-30-26(18-11-10-13(2)15(4)31-18)22-19(23(28)29-5)14(3)20(32-22)21(27)25-17-9-7-8-16(24)12-17/h7-12,18H,6H2,1-5H3,(H,25,27) |

InChI Key |

NAOAQHDRRKINPH-UHFFFAOYSA-N |

Canonical SMILES |

CCON(C1C=CC(=C(O1)C)C)C2=C(C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)C)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methylthiophene-3-carboxylate (CAS No. 505096-40-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 476.97 g/mol. Its structure includes a thiophene ring, a chlorophenyl group, and a pyran derivative, which are key to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 476.97 g/mol |

| CAS Number | 505096-40-2 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it demonstrated significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were reported at approximately 0.21 μM for the most active derivatives, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | Not specified |

| Candida species | Not specified |

Anticancer Activity

The compound has also shown promising results in cancer research. It was evaluated for cytotoxicity against several human cancer cell lines using the NCI 60-cell five-dose screen method. Notably, it exhibited potent cytotoxic effects with LC50 values as low as 18.9 nM in certain glioblastoma cell lines .

Table 2: Cytotoxicity of this compound

| Cell Line | LC50 (nM) |

|---|---|

| U87 | 200 ± 60 |

| BE | 18.9 |

| SK | >3000 |

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

- Antibacterial Mechanism : Molecular docking studies suggest that the compound interacts with key enzymes such as DNA gyrase and MurD, forming hydrogen bonds that inhibit bacterial growth . These interactions are critical for its antibacterial efficacy.

- Anticancer Mechanism : The cytotoxic effects on cancer cells are attributed to the compound's ability to disrupt cellular processes, likely through interference with DNA replication and repair mechanisms .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .

- Cytotoxicity Analysis in Cancer Cells : Another study highlighted the selective toxicity towards glioblastoma cells while sparing normal cells, which is crucial for developing targeted cancer therapies .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, particularly as an anti-inflammatory and anti-cancer agent. The structural features of the compound, including the thiophene and pyran rings, contribute to its interaction with biological targets such as enzymes and receptors involved in disease processes.

The pharmacological potential of this compound is significant due to its ability to modulate various biological pathways. The following subsections detail its applications in drug development.

Anti-Cancer Research

Research has indicated that the compound may exhibit cytotoxic effects against certain cancer cell lines. Studies have focused on its mechanism of action, which involves the inhibition of tumor growth and induction of apoptosis in malignant cells.

Case Study:

In vitro studies demonstrated that Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methylthiophene-3-carboxylate effectively reduced cell viability in breast cancer cell lines by targeting specific signaling pathways related to cell proliferation.

Anti-inflammatory Properties

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Study:

In a controlled study, the administration of this compound resulted in a significant reduction in markers of inflammation in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.

Synthesis and Derivatives

Various synthetic routes have been explored to produce this compound and its derivatives. These derivatives are being investigated for enhanced biological activity.

Synthetic Methods

The synthesis typically involves multi-step reactions that incorporate different functional groups to modify the biological activity of the base compound.

Table: Synthetic Routes Overview

| Step | Reaction Type | Reagents Used | Outcome |

|---|---|---|---|

| 1 | Carbamoylation | Isocyanates | Formation of carbamoyl group |

| 2 | Ethoxylation | Ethanol | Introduction of ethoxy group |

| 3 | Thiophene Modification | Thiophene derivatives | Altered pharmacological properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Thiophene Carboxylates

- Methyl 3-amino-4-methylthiophene-2-carboxylate (): This simpler analogue retains the thiophene core with a methyl ester and amino group but lacks the pyran and carbamoyl substituents.

- Methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): This compound shares a thiophene-carboxylate backbone and a chlorophenyl-containing carbamoyl group.

Pyran and Heterocyclic Analogues

- Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate (): While this pyran derivative includes a chlorophenyl group and ester functionality, its amino and cyano substituents contrast with the ethoxyamino and carbamoyl groups in the target compound. The cyano group may enhance electron-withdrawing effects, influencing reactivity and solubility .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

- Bioactivity Hypotheses: The 3-chlorophenyl carbamoyl group in the target compound may enhance binding to hydrophobic pockets in biological targets, as seen in chlorophenyl-containing analogues (e.g., ) . The pyran-ethoxyamino group could improve metabolic stability compared to simpler ethoxy or amino substituents, as pyran rings are known to resist oxidative degradation .

- Solubility and Lipophilicity: The methyl ester and carbamoyl groups likely increase polarity relative to analogues like (cyano-substituted pyran), which may reduce solubility in nonpolar environments. However, the dimethylpyran moiety might counterbalance this by introducing mild lipophilicity .

Preparation Methods

Thiophene Ring Formation

The 4-methylthiophene-3-carboxylate backbone is synthesized via a Gewald reaction, which condenses ketones with cyanoacetates and sulfur. For this compound:

Table 1: Gewald Reaction Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 110°C | 78 |

| Catalyst | Ethanolamine | 78 |

| Solvent | DMF | 78 |

| Reaction Time | 12 hours | 78 |

Post-reaction purification involves recrystallization from ethanol/water (3:1), yielding white crystalline solid.

Carbamoyl Group Installation

The 5-position carbamoyl group is introduced via a Curtius rearrangement or direct coupling with 3-chlorophenyl isocyanate:

Table 2: Carbamoylation Efficiency

| Isocyanate Equiv. | Temperature | Yield (%) |

|---|---|---|

| 1.1 | 0°C → 25°C | 65 |

| 1.5 | 0°C → 25°C | 72 |

LCMS confirmation: m/z = 298.1 [M + H]⁺ for intermediate methyl 5-amino-4-methylthiophene-3-carboxylate.

Pyran Subunit Synthesis

5,6-Dimethyl-2H-pyran-2-yl Preparation

The pyran ring is constructed via acid-catalyzed cyclization of 4-hydroxy-5-methylhex-2-en-1-one:

Ethoxyamino Functionalization

The pyran’s 2-position is aminated using ethoxyamine hydrochloride under Mitsunobu conditions:

Table 3: Amination Optimization

| DEAD Equiv. | Yield (%) |

|---|---|

| 1.0 | 60 |

| 1.5 | 78 |

1H NMR (400 MHz, CDCl3): δ 1.25 (t, J = 7.0 Hz, 3H, CH2CH3), 2.10 (s, 3H, CH3), 4.05 (q, J = 7.0 Hz, 2H, OCH2).

Convergent Coupling of Thiophene and Pyran

Ullman-Type Arylation

The ethoxyamino-pyran is coupled to the thiophene core via copper-catalyzed arylation:

Q & A

Q. What are the key synthetic routes for preparing this compound, and what critical steps ensure successful synthesis?

The synthesis involves multi-step functional group transformations:

- Step 1 : Condensation of a thiophene precursor (e.g., 2-amino-4-methylthiophene-3-carboxylate derivatives) with a 3-chlorophenyl isocyanate to introduce the carbamoyl group .

- Step 2 : Coupling the pyran-2-yl ethoxyamine moiety via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like DMAP .

- Step 3 : Methyl esterification of the carboxylic acid group using methanol under acidic catalysis .

Critical considerations : - Purification via column chromatography after each step to remove unreacted intermediates .

- Monitoring reaction progress using TLC with UV visualization .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., pyran-2-yl vs. pyran-3-yl) and carbamoyl connectivity .

- IR Spectroscopy : Validate carbonyl stretches (1670–1750 cm) for ester, carbamoyl, and amide groups .

- Mass Spectrometry : High-resolution ESI-MS determines molecular ion integrity and rules out side products .

- Elemental Analysis : Ensures purity (>95%) by matching experimental and theoretical C/H/N/S values .

Advanced Research Questions

Q. How can reaction yields be systematically optimized for large-scale synthesis?

- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize pyran-2-yl coupling by varying DMF/THF ratios and reaction times .

- Kinetic Studies : Monitor activation energy for carbamoyl formation via in-situ FTIR to identify rate-limiting steps .

- Solvent Screening : Test polar aprotic solvents (e.g., DCM vs. acetonitrile) to improve solubility of intermediates .

Q. How can contradictions in spectral data (e.g., unexpected 1^11H NMR splitting) be resolved?

- Variable Temperature NMR : Resolve dynamic rotational isomerism in the ethoxyamino group by acquiring spectra at 25°C and −40°C .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyran substitution pattern) by growing single crystals in methanol/DMF mixtures .

- 2D NMR (COSY, NOESY) : Assign overlapping aromatic protons in the 3-chlorophenyl group .

Q. What computational strategies predict the compound’s biological target interactions?

- Molecular Docking : Screen against kinase or GPCR targets using the pyran-2-yl group as a hydrogen-bond acceptor (e.g., Glide or AutoDock Vina) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with activity data from analogous thiophene derivatives .

- MD Simulations : Assess stability of the carbamoyl group in binding pockets under physiological pH (e.g., GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.